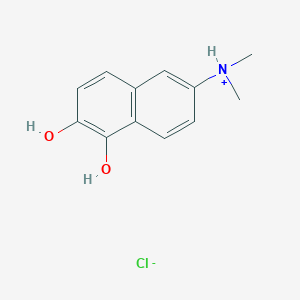
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H14ClNO2. It is a derivative of 2-naphthylamine, which is known for its applications in dye production and other industrial uses. This compound is characterized by the presence of two hydroxyl groups and a dimethylamino group on the naphthalene ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.
Dimethylation: The 2-naphthol undergoes dimethylation using dimethylamine in the presence of a catalyst such as zinc chloride.
Hydroxylation: The dimethylated product is then hydroxylated at the 5 and 6 positions using a suitable oxidizing agent like potassium permanganate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the nitro group (if present) can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Naphthylamine derivatives.
2-Naphthylamine: The parent compound with similar structural features.
N,N-Dimethyl-1-naphthylamine: Another derivative with different substitution patterns.
Uniqueness
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride is unique due to the presence of both hydroxyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21489-79-2 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
(5,6-dihydroxynaphthalen-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15;/h3-7,14-15H,1-2H3;1H |
InChI-Schlüssel |
RBJPRONKNIHBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1=CC2=C(C=C1)C(=C(C=C2)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

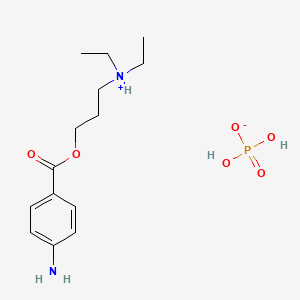
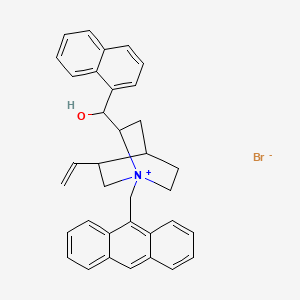
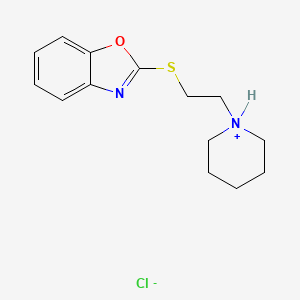
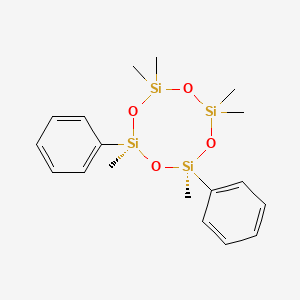
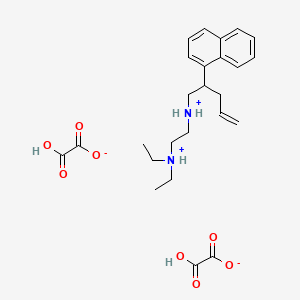
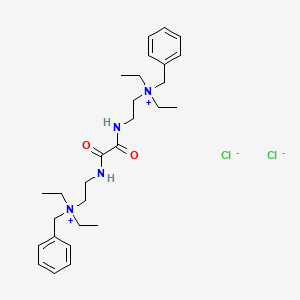
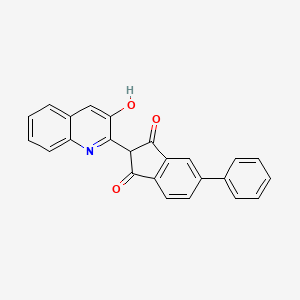
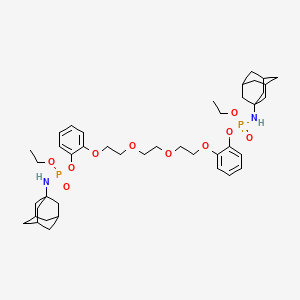
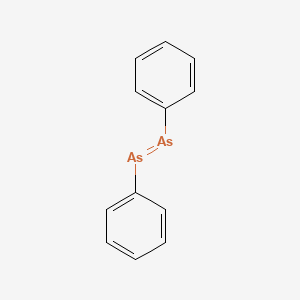
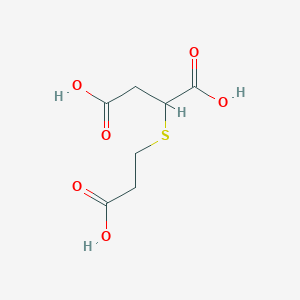
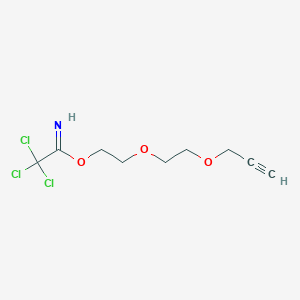
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
